2-Fluoro-4-(6-methoxypyridin-3-yl)phenol
Description
Properties
IUPAC Name |
2-fluoro-4-(6-methoxypyridin-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-5-3-9(7-14-12)8-2-4-11(15)10(13)6-8/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXSOKAPTNSYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Phenol pKa* | Solubility (Water, mg/mL)* |
|---|---|---|---|---|---|
| 2-Fluoro-4-(6-methoxypyridin-3-yl)phenol | C₁₂H₉FNO₂ | 233.21 | F, 6-methoxy-pyridin-3-yl | ~8.5 | 0.15 |
| 4-(6-Methoxypyridin-3-yl)phenol | C₁₂H₁₁NO₂ | 201.22 | H, 6-methoxy-pyridin-3-yl | ~10.0 | 0.30 |
| 2-Fluoro-4-(4-methoxy-3-CF₃-phenyl)phenol | C₁₄H₁₀F₄O₂ | 286.22 | F, 4-methoxy-3-CF₃-phenyl | ~7.8 | 0.05 |
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | C₁₂H₁₀FNO₂ | 219.22 | F, 4-methoxy-phenyl, pyridine-OH | ~6.9 | 0.10 |
*Estimated values based on substituent effects and literature data .
Key Observations :
Acidity: The fluorine atom at the 2-position in the target compound lowers the phenol pKa (~8.5) compared to its non-fluorinated analogue, 4-(6-methoxypyridin-3-yl)phenol (pKa ~10.0), due to electron-withdrawing effects . The trifluoromethyl group in 2-Fluoro-4-(4-methoxy-3-CF₃-phenyl)phenol further enhances acidity (pKa ~7.8), making it more reactive in proton-transfer reactions .
The hydroxyl-pyridine derivative (5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) exhibits reduced solubility (0.10 mg/mL) due to intramolecular hydrogen bonding between pyridine-OH and methoxy groups .
Synthetic Accessibility: The target compound can be synthesized via Suzuki-Miyaura coupling between 2-fluoro-4-bromophenol and 6-methoxypyridin-3-ylboronic acid, achieving moderate yields (~70%) similar to methods reported for 4-(6-Methoxypyridin-3-yl)phenol . In contrast, 2-Fluoro-4-(4-methoxy-3-CF₃-phenyl)phenol requires additional steps for CF₃ introduction, lowering overall yield (~50%) .
Table 2: Electronic Properties and Hypothesized Bioactivity
| Compound | LogP* | Hydrogen-Bond Acceptors | Hypothesized Biological Role |
|---|---|---|---|
| Target Compound | 2.1 | 4 | Kinase inhibition, antimicrobial |
| 4-(6-Methoxypyridin-3-yl)phenol | 1.8 | 3 | Antioxidant, enzyme modulation |
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | 2.3 | 4 | DNA intercalation, protease inhibition |
Key Observations :
- The fluorine atom in the target compound increases lipophilicity (LogP 2.1 vs.
- The methoxypyridinyl group provides hydrogen-bond acceptors (pyridine N, methoxy O) for target engagement, similar to kinase inhibitors like imatinib .
- In 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine , the pyridine-OH moiety may mimic catechol structures, enabling metal chelation or radical scavenging .
Crystallographic and Spectroscopic Differences
- X-ray Diffraction: The target compound’s crystal structure is expected to show π-π stacking between pyridine and benzene rings, as seen in 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (). In contrast, 2-Fluoro-4-(4-methoxy-3-CF₃-phenyl)phenol exhibits stronger intermolecular hydrogen bonds due to CF₃-induced polarity .
- NMR Spectroscopy: The ¹H NMR of the target compound shows distinct shifts for phenol-OH (δ ~9.5 ppm) and pyridine protons (δ ~8.2–6.8 ppm), differing from analogues with electron-donating groups (e.g., δ ~8.0 ppm for pyridine in 4-(6-Methoxypyridin-3-yl)phenol) .
Preparation Methods
Halogenated Fluorophenol Intermediate Synthesis
The fluorophenol moiety is typically derived from 3-fluorophenol, which undergoes protective group installation to prevent undesired side reactions during subsequent functionalization. Patent CN115124410A demonstrates the use of isopropyl protection via reaction with 2-bromopropane and potassium carbonate in acetonitrile, achieving 1-fluoro-3-isopropoxybenzene in high yield (92–95%). Bromination at the para position relative to the fluorine atom is then accomplished using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, yielding 1-bromo-2-fluoro-4-isopropoxybenzene. This intermediate serves as the electrophilic partner in cross-coupling reactions.
Cross-Coupling Methodologies for Biaryl Bond Formation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, employing palladium catalysts, is the most widely used method for coupling halogenated aromatics with boronic acids. For the target compound, 1-bromo-2-fluoro-4-isopropoxybenzene is reacted with (6-methoxypyridin-3-yl)boronic acid under conditions adapted from Ambeed’s protocol:
Post-coupling, the isopropyl-protected intermediate, 2-fluoro-4-isopropoxy-(6-methoxypyridin-3-yl)benzene, is obtained.
Ullmann-Type Coupling
Alternative approaches utilizing copper-mediated couplings, as described in Ambeed’s synthesis, involve reacting iodinated fluorophenols with pyridinyl zincates. However, these methods often require higher temperatures (100–120°C) and exhibit lower yields (60–68%) compared to palladium-catalyzed systems.
Deprotection and Final Product Isolation
The final step involves removing the isopropyl protective group to unmask the phenolic hydroxyl. Patent CN115124410A reports the use of boron trichloride (BCl₃) in dichloromethane at 0°C to room temperature, achieving quantitative deprotection within 2–3 hours. This method outperforms traditional acidic conditions (e.g., HCl/MeOH), which risk demethylation of the pyridinyl methoxy group.
Deprotection Optimization Table
| Deprotection Agent | Conditions | Yield | Purity (HPLC) | Side Reactions |
|---|---|---|---|---|
| BCl₃ | DCM, 0°C → rt, 2 h | 95% | 99.5% | None observed |
| HCl/MeOH | Reflux, 6 h | 88% | 97.2% | Partial demethylation (5–8%) |
| TFA | DCM, rt, 4 h | 82% | 96.8% | Esterification artifacts (<3%) |
Following deprotection, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water, affording this compound with >99% purity.
Comparative Analysis of Protective Group Strategies
The selection of protective groups critically influences the efficiency of multi-step syntheses. Isopropyl ethers, as employed in CN115124410A, offer distinct advantages over alternative protecting groups:
Isopropyl vs. tert-Butyldimethylsilyl (TBS) Protection
-
Steric Hindrance : Isopropyl groups provide moderate steric shielding, preventing undesired electrophilic substitutions during bromination while remaining amenable to Grignard or cross-coupling reactions.
-
Deprotection Kinetics : BCl₃ selectively cleaves isopropyl ethers without affecting methoxy groups, whereas TBS removal requires harsher conditions (e.g., TBAF) that may degrade sensitive functionalities.
-
Cost Efficiency : Isopropyl bromide is significantly cheaper than silylating reagents, reducing overall production costs.
Benzyl Protection Drawbacks
While benzyl ethers are easily removed via hydrogenolysis, their use introduces flammability hazards and requires specialized equipment for hydrogen gas handling, making them less practical for industrial-scale synthesis.
Scalability and Industrial Considerations
The disclosed methodologies demonstrate robust scalability, with patent CN115124410A reporting batch sizes exceeding 10 kg without yield attrition. Key scalability factors include:
-
Solvent Selection : Tetrahydrofuran (THF) and acetonitrile, used in bromination and protection steps, are recoverable via distillation, minimizing waste.
-
Catalyst Recycling : Palladium residues from Suzuki couplings are recovered via activated carbon filtration, reducing metal contamination in the final product.
-
Process Safety : Exothermic reactions (e.g., Grignard formation) are controlled using jacketed reactors with automated temperature feedback systems.
Q & A
What are the recommended synthetic routes for 2-Fluoro-4-(6-methoxypyridin-3-yl)phenol, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
The synthesis typically involves coupling a fluorophenol derivative with a substituted pyridine moiety. Key steps include Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions. For example, intermediates like 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS 370864-61-2) are synthesized under palladium catalysis, followed by decarboxylation or reduction to yield the phenolic form . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Base choice : Potassium carbonate or sodium hydroxide facilitates deprotonation of phenolic OH groups during coupling .
- Temperature control : Maintaining 80–100°C improves reaction kinetics while minimizing side reactions .
How can researchers resolve contradictions in NMR spectral data when characterizing this compound?
Advanced Research Focus
Contradictions in -NMR data (e.g., signal overlap due to aromatic protons) can be addressed via:
- Deuterated solvents : Use DMSO-d to resolve phenolic OH signals (~10–12 ppm) .
- 2D NMR techniques : HSQC and HMBC correlate protons with signals, clarifying assignments for fluorine-adjacent carbons .
- Variable temperature NMR : Reduces broadening caused by hydrogen bonding or dynamic effects .
What crystallographic methods are suitable for determining the three-dimensional structure of this compound?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Crystal growth : Slow evaporation from ethanol/water mixtures yields suitable crystals .
- Software tools : SHELXL (for refinement) and SHELXS (for structure solution) are widely used, leveraging intensity data to resolve fluorine and methoxy group positions .
- Comparison with analogs : Refer to published structures of related fluorophenyl-pyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) to validate bond lengths and angles .
What strategies can be employed to enhance the compound's stability during storage for long-term studies?
Advanced Research Focus
Stability challenges arise from phenolic OH reactivity and light sensitivity:
- Storage conditions : Use amber vials under inert gas (N/Ar) at –20°C to prevent oxidation .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) minimizes hydrolytic degradation .
- Stability assays : Monitor via HPLC-UV at 254 nm to track decomposition products over time .
How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system:
- Fluorine effects : Enhances electrophilicity at the para position, facilitating nucleophilic attack in Suzuki couplings .
- Methoxy effects : Stabilizes transition states via resonance, improving regioselectivity in Ullmann or Buchwald-Hartwig aminations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
What in vitro assays are recommended to evaluate the biological activity of this compound?
Basic Research Focus
Prioritize assays based on structural analogs:
- Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes using colorimetric assays (e.g., PGHS-1 kit) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
